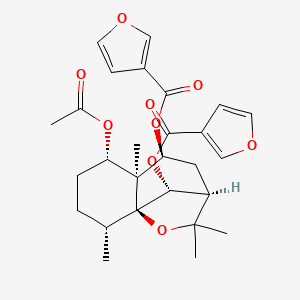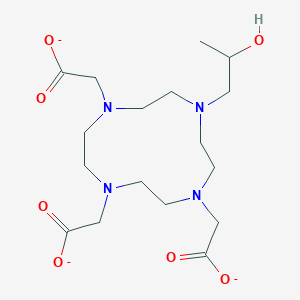
N-(2-(1-hidroxietil)fenil)carbamato de tert-butilo
Descripción general
Descripción
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: is a chemical compound used primarily as a protecting group in organic synthesis. It is known for its role in the synthesis of phosphatidyl ethanolamines and ornithine . The compound is characterized by its light yellow, clear liquid form and is soluble in water, ethyl acetate, and methanol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in the selective protection and deprotection of functional groups under mild conditions .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors. Its role in the preparation of chiral intermediates makes it valuable in the development of drugs and therapeutic agents .
Industry: In the industrial sector, tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
Target of Action
It’s known that carbamates often interact with enzymes such as acetylcholinesterase .
Mode of Action
Carbamates typically work by reversibly inhibiting enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission .
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body.
Result of Action
Carbamates, in general, can cause a range of effects due to their inhibition of acetylcholinesterase .
Análisis Bioquímico
Biochemical Properties
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cross-linking reagents, which are crucial in biochemical assays and protein studies . The nature of these interactions often involves the formation of stable covalent bonds, which can help in the stabilization and analysis of protein structures.
Cellular Effects
The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the uptake and clearance of certain radiolabeled compounds in cellular models . Additionally, it can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in enzyme activity and gene expression. These interactions are critical for understanding the compound’s role in biochemical assays and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring and control of experimental conditions.
Dosage Effects in Animal Models
The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.
Metabolic Pathways
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Detailed studies on these pathways are essential for optimizing its use in biochemical and pharmaceutical research.
Transport and Distribution
The transport and distribution of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is important for predicting its behavior in biological systems and for designing targeted delivery strategies.
Subcellular Localization
The subcellular localization of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical assays and therapeutic applications, as they determine the compound’s accessibility to target molecules and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride and liquid ammonia. The final step involves the addition of di-tert-butyl dicarbonate and hydrogenation to remove the benzyl group .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various alcohols, amines, ketones, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate.
N-Boc-ethanolamine: Another protecting group for amines, often used in peptide synthesis.
tert-Butyl-N-methylcarbamate: Utilized in organic synthesis for protecting amine groups.
Uniqueness: tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in complex synthetic pathways .
Propiedades
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSSARUNBYCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587631 | |
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-56-5 | |
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of achieving enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?
A1: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate serves as a crucial precursor for synthesizing chiral organoselenanes and organotelluranes . These organochalcogen compounds exhibit diverse biological activities and find applications in various fields. Obtaining enantiomerically pure forms of these compounds is essential as different enantiomers can exhibit distinct biological profiles, including variations in potency, toxicity, and metabolic pathways.
Q2: How does Candida antarctica lipase B (CAL-B) contribute to the enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?
A2: The study revealed that Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (E > 200) in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction . This enzymatic approach provides a green and efficient method for separating the (R)- and (S)-enantiomers of the compound, enabling access to enantiopure building blocks for further synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1258543.png)

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)
